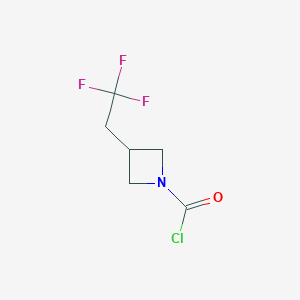
3-(2,2,2-Trifluoroethyl)azetidine-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2,2,2-Trifluoroethyl)azetidine-1-carbonyl chloride” is a chemical compound with the CAS Number: 2302738-06-1 . It has a molecular weight of 201.58 . The IUPAC name for this compound is 3-(2,2,2-Trifluoroethyl)azetidine-1-carbonyl chloride .
Molecular Structure Analysis
The InChI code for “3-(2,2,2-Trifluoroethyl)azetidine-1-carbonyl chloride” is 1S/C6H7ClF3NO/c7-5(12)11-2-4(3-11)1-6(8,9)10/h4H,1-3H2 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Synthesis of Trifluoromethyl-Containing Compounds
Trifluoroacetimidoyl halides, which include compounds like “3-(2,2,2-Trifluoroethyl)azetidine-1-carbonyl chloride”, are considered potent trifluoromethyl synthons. They are used to construct a wide variety of trifluoromethyl-containing compounds and trifluoromethyl-substituted N-heterocycles . These compounds have found extensive applications in various fields such as organic synthesis, pharmaceuticals, agrochemicals, and materials science .
Coupling and Annulation Reactions
Trifluoroacetimidoyl halides are known to undergo two different reaction modes: coupling and annulation reactions . These reactions illustrate the synthetic applications and potentials of trifluoroacetimidoyl halides in the construction of valuable trifluoromethyl-containing molecules .
Synthesis of Fluorinated Pyridazines and Fluoroalkyl Hydrazones
2,2,2-Trifluoroethylhydrazine, a related compound, has been used as a building block for the synthesis of fluorinated pyridazines and fluoroalkyl hydrazones of β-phosphonates . It’s possible that “3-(2,2,2-Trifluoroethyl)azetidine-1-carbonyl chloride” could have similar applications.
Flame-Retardant Additive in Lithium-Ion Batteries
While not directly related to “3-(2,2,2-Trifluoroethyl)azetidine-1-carbonyl chloride”, Tris (2, 2, 2-trifluoroethyl) phosphate (TFP) has been used as a flame-retardant additive in lithium-ion batteries . Given the structural similarities, it’s possible that “3-(2,2,2-Trifluoroethyl)azetidine-1-carbonyl chloride” could have similar applications.
Safety and Hazards
Future Directions
While specific future directions for “3-(2,2,2-Trifluoroethyl)azetidine-1-carbonyl chloride” are not mentioned in the sources I found, azetidines in general have been highlighted for their potential in various applications, including drug discovery, polymerization, and as chiral templates . The unique four-membered ring scaffold of azetidines represents a privileged motif in medicinal chemistry .
properties
IUPAC Name |
3-(2,2,2-trifluoroethyl)azetidine-1-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClF3NO/c7-5(12)11-2-4(3-11)1-6(8,9)10/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJHFQGWCOZXOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)Cl)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-aminoethyl)-3-((4-methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2817450.png)
![3-Methyl-7-[(3-methylphenyl)methyl]-8-pyrimidin-2-ylsulfanylpurine-2,6-dione](/img/structure/B2817453.png)

![6-Ethyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2817456.png)
amine 2hcl](/img/structure/B2817460.png)
![3-Butan-2-ylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2817461.png)
![2-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2817462.png)


![Methyl 5-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2817469.png)
![1-(prop-2-yn-1-yl)-N-[3-(pyridin-2-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B2817470.png)

